(E)-(2,3-13C2)but-2-enedioic acid
(E)-(2,3-13C2)but-2-enedioic acid
Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses.
Fumaric acid is a butenedioic acid in which the C=C double bond has E geometry. It is an intermediate metabolite in the citric acid cycle. It has a role as a food acidity regulator, a fundamental metabolite and a geroprotector. It is a conjugate acid of a fumarate(1-).
Fumaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Fumaric acid is a natural product found in Phomopsis velata, Tropicoporus linteus, and other organisms with data available.
Fumaric acid is a precursor to L-malate in the Krebs tricarboxylic acid cycle. It is formed by the oxidation of succinate by succinate dehydrogenase. Fumarate is converted by fumarase to malate. A fumarate is a salt or ester of the organic compound fumaric acid, a dicarboxylic acid. Fumarate has recently been recognized as an oncometabolite. (A15199). As a food additive, fumaric acid is used to impart a tart taste to processed foods. It is also used as an antifungal agent in boxed foods such as cake mixes and flours, as well as tortillas. Fumaric acid is also added to bread to increase the porosity of the final baked product. It is used to impart a sour taste to sourdough and rye bread. In cake mixes, it is used to maintain a low pH and prevent clumping of the flours used in the mix. In fruit drinks, fumaric acid is used to maintain a low pH which, in turn, helps to stabilize flavor and color. Fumaric acid also prevents the growth of E. coli in beverages when used in combination with sodium benzoate. When added to wines, fumaric acid helps to prevent further fermentation and yet maintain low pH and eliminate traces of metallic elements. In this fashion, it helps to stabilize the taste of wine. Fumaric acid can also be added to dairy products, sports drinks, jams, jellies and candies. Fumaric acid helps to break down bonds between gluten proteins in wheat and helps to create a more pliable dough. Fumaric acid is used in paper sizing, printer toner, and polyester resin for making molded walls.
Fumaric acid is a butenedioic acid in which the C=C double bond has E geometry. It is an intermediate metabolite in the citric acid cycle. It has a role as a food acidity regulator, a fundamental metabolite and a geroprotector. It is a conjugate acid of a fumarate(1-).
Fumaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Fumaric acid is a natural product found in Phomopsis velata, Tropicoporus linteus, and other organisms with data available.
Fumaric acid is a precursor to L-malate in the Krebs tricarboxylic acid cycle. It is formed by the oxidation of succinate by succinate dehydrogenase. Fumarate is converted by fumarase to malate. A fumarate is a salt or ester of the organic compound fumaric acid, a dicarboxylic acid. Fumarate has recently been recognized as an oncometabolite. (A15199). As a food additive, fumaric acid is used to impart a tart taste to processed foods. It is also used as an antifungal agent in boxed foods such as cake mixes and flours, as well as tortillas. Fumaric acid is also added to bread to increase the porosity of the final baked product. It is used to impart a sour taste to sourdough and rye bread. In cake mixes, it is used to maintain a low pH and prevent clumping of the flours used in the mix. In fruit drinks, fumaric acid is used to maintain a low pH which, in turn, helps to stabilize flavor and color. Fumaric acid also prevents the growth of E. coli in beverages when used in combination with sodium benzoate. When added to wines, fumaric acid helps to prevent further fermentation and yet maintain low pH and eliminate traces of metallic elements. In this fashion, it helps to stabilize the taste of wine. Fumaric acid can also be added to dairy products, sports drinks, jams, jellies and candies. Fumaric acid helps to break down bonds between gluten proteins in wheat and helps to create a more pliable dough. Fumaric acid is used in paper sizing, printer toner, and polyester resin for making molded walls.
Brand Name:
Vulcanchem
CAS No.:
123548-45-8
VCID:
VC0040408
InChI:
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
SMILES:
C(=CC(=O)O)C(=O)O
Molecular Formula:
C4H4O4
C4H4O4
COOH-CH=CHCOOH
C4H4O4
COOH-CH=CHCOOH
Molecular Weight:
116.07 g/mol
(E)-(2,3-13C2)but-2-enedioic acid
CAS No.: 123548-45-8
Cat. No.: VC0040408
Molecular Formula: C4H4O4
C4H4O4
COOH-CH=CHCOOH
Molecular Weight: 116.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses. Fumaric acid is a butenedioic acid in which the C=C double bond has E geometry. It is an intermediate metabolite in the citric acid cycle. It has a role as a food acidity regulator, a fundamental metabolite and a geroprotector. It is a conjugate acid of a fumarate(1-). Fumaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Fumaric acid is a natural product found in Phomopsis velata, Tropicoporus linteus, and other organisms with data available. Fumaric acid is a precursor to L-malate in the Krebs tricarboxylic acid cycle. It is formed by the oxidation of succinate by succinate dehydrogenase. Fumarate is converted by fumarase to malate. A fumarate is a salt or ester of the organic compound fumaric acid, a dicarboxylic acid. Fumarate has recently been recognized as an oncometabolite. (A15199). As a food additive, fumaric acid is used to impart a tart taste to processed foods. It is also used as an antifungal agent in boxed foods such as cake mixes and flours, as well as tortillas. Fumaric acid is also added to bread to increase the porosity of the final baked product. It is used to impart a sour taste to sourdough and rye bread. In cake mixes, it is used to maintain a low pH and prevent clumping of the flours used in the mix. In fruit drinks, fumaric acid is used to maintain a low pH which, in turn, helps to stabilize flavor and color. Fumaric acid also prevents the growth of E. coli in beverages when used in combination with sodium benzoate. When added to wines, fumaric acid helps to prevent further fermentation and yet maintain low pH and eliminate traces of metallic elements. In this fashion, it helps to stabilize the taste of wine. Fumaric acid can also be added to dairy products, sports drinks, jams, jellies and candies. Fumaric acid helps to break down bonds between gluten proteins in wheat and helps to create a more pliable dough. Fumaric acid is used in paper sizing, printer toner, and polyester resin for making molded walls. |
|---|---|
| CAS No. | 123548-45-8 |
| Molecular Formula | C4H4O4 C4H4O4 COOH-CH=CHCOOH |
| Molecular Weight | 116.07 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+ |
| Standard InChI Key | VZCYOOQTPOCHFL-OWOJBTEDSA-N |
| Isomeric SMILES | C(=C/C(=O)O)\C(=O)O |
| Impurities | < 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash |
| SMILES | C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C(=CC(=O)O)C(=O)O |
| Boiling Point | 329 °F at 1.7 mmHg ; sublimes (NTP, 1992) Sublimes at 200 °C |
| Colorform | Needles, monoclinic prisms or leaflets from water Colorless crystals WHITE CRYSTALLINE POWDER |
| Flash Point | 273 °C (open cup) 230 °C (closed cup) 273 °C |
| Melting Point | 572 to 576 °F (NTP, 1992) 286-302 °C (closed capillary, rapid heating) 287 °C decomposes 549 °C |
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